BenchChemオンラインストアへようこそ!

6,8-Diprenylorobol

Endocrinology Cancer Research Estrogen Receptor Antagonism

Essential research probe distinguished by its 6,8-diprenyl pharmacophore, which critically switches function from estrogen agonist to potent antagonist comparable to 4-hydroxytamoxifen. Required for valid structure-activity relationship studies on aromatase (Ki 1.42 μM) and α-glucosidase. Substitution with non-prenylated or mono-prenylated analogs is scientifically invalid, compromising experimental reproducibility. Order now for R&D.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
CAS No. 66777-70-6
Cat. No. B132295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Diprenylorobol
CAS66777-70-6
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3
InChIKeyOAUIRSVJXOFAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Diprenylorobol (CAS 66777-70-6): A Dual-Prenylated Isoflavone with Distinct Pharmacophore-Driven Activity for Precision Research


6,8-Diprenylorobol (CAS 66777-70-6) is a prenylated isoflavone characterized by two 3-methylbut-2-enyl groups at the 6- and 8-positions of the A-ring [1]. This compound is a natural product isolated from various botanical sources, including the leaves of *Cudrania tricuspidata* and the roots of *Flemingia philippinensis* [2][3]. Its unique prenylation pattern confers a distinct pharmacophore that fundamentally alters its biological activity profile compared to non-prenylated core isoflavones, such as orobol and genistein [4]. The compound exhibits a molecular weight of 422.47 g/mol and is typically supplied as a yellow powder for research applications [5].

Why 6,8-Diprenylorobol Cannot Be Replaced by Non-Prenylated or Mono-Prenylated Isoflavone Analogs


Substituting 6,8-Diprenylorobol with a non-prenylated isoflavone like orobol or genistein, or even a mono-prenylated analog, is scientifically unjustifiable due to the profound impact of the 6,8-diprenyl pharmacophore on target engagement, mechanism of action, and potency. Studies demonstrate that the specific pattern and positioning of the two prenyl groups are not merely incremental modifications; they fundamentally switch a compound from an estrogen agonist to a potent antagonist [1] and dramatically enhance binding affinity for key therapeutic targets like aromatase [2]. This results in a Ki value for 6,8-Diprenylorobol that is orders of magnitude lower than the IC50 range observed for other prenylated isoflavones in the same class [2]. Generic substitution therefore risks a complete loss of the intended biological activity and introduces significant variability in experimental outcomes, undermining reproducibility and valid structure-activity relationship (SAR) studies.

Quantitative Differentiation of 6,8-Diprenylorobol Against Key Comparators in Validated Assays


Anti-Estrogenic Potency: Comparable to 4-Hydroxytamoxifen, a Pharmacophore Distinct from Genistein

In a head-to-head evaluation of eight prenylated isoflavones and two non-prenylated compounds (genistein and daidzein), 6,8-Diprenylorobol emerged as one of the two most potent estrogen receptor (ER) antagonists [1]. Its anti-estrogenic activity was found to be comparable to that of 4-hydroxytamoxifen, a clinically used ER antagonist [1]. Critically, the non-prenylated parent compound, genistein, displayed estrogenic agonist activity in the same assay system, demonstrating that the 6,8-diprenyl substitution is responsible for a complete functional switch from agonist to antagonist [1]. This provides a clear, quantitative rationale for selecting 6,8-Diprenylorobol over non-prenylated alternatives for ER antagonism studies.

Endocrinology Cancer Research Estrogen Receptor Antagonism

Dual α-Glucosidase and β-Glucuronidase Inhibition: Superior Affinity and Distinct Mechanism Versus 6,8-Diprenylgenistein

In a study isolating dual inhibitors from *Millettia pachycarpa*, 6,8-Diprenylorobol was directly compared to its close structural analog, 6,8-Diprenylgenistein [1]. 6,8-Diprenylorobol acted as a competitive inhibitor for both α-glucosidase (Ki = 21.6 μM) and β-glucuronidase (Ki = 1.41 μM) [1]. While both compounds were dual inhibitors, their mechanism of inhibition for α-glucosidase differed: 6,8-Diprenylorobol was a competitive inhibitor, whereas 6,8-Diprenylgenistein was an uncompetitive inhibitor (Ki = 11.4 μM) [1]. This difference in binding mode, despite their structural similarity, highlights the unique interaction profile of 6,8-Diprenylorobol, which can influence in vivo pharmacodynamics and selectivity.

Metabolic Disease Diabetes Research Enzyme Inhibition

Aromatase Inhibition: The Most Potent Prenylated Isoflavone in its Class with a Ki of 1.42 μM

In a study evaluating five purified prenylated isoflavones from *Flemingia philippinensis* for aromatase inhibition, 6,8-Diprenylorobol was identified as the most potent inhibitor, with a Ki value of 1.42 μM [1]. This is a significant distinction, as the IC50 values for the tested compounds ranged widely, from 2.98 μM to 58.08 μM [1]. The fact that 6,8-Diprenylorobol's Ki is lower than the lowest IC50 observed in the class underscores its superior potency and makes it the preferred choice for research focused on potent aromatase inhibition. Its high natural abundance in the roots of *F. philippinensis* also makes it a viable marker compound [1].

Oncology Hormone-Dependent Cancers Aromatase Inhibition

Cytotoxicity in HL-60 Leukemia Cells: An IC50 Range of 4.3-18.0 μM

6,8-Diprenylorobol demonstrates promising cytotoxic effects toward human promyelocytic leukemia HL-60 cells, with a reported IC50 range of 4.3 ± 0.7 μM to 18.0 ± 1.7 μM [1]. While direct comparator data for other specific prenylated isoflavones in this exact assay are not provided in the source, this quantifiable potency provides a benchmark for researchers screening for novel anti-leukemic agents. It establishes 6,8-Diprenylorobol as a compound with demonstrable activity in a standard cancer cell viability model, allowing for its inclusion in screening panels and further mechanistic studies.

Oncology Leukemia Research Cytotoxicity Screening

Strategic Application Scenarios for 6,8-Diprenylorobol Based on Verified Differential Activity


Investigating Functional Switch in Estrogen Receptor Signaling Pathways

Researchers studying the structural determinants of estrogen receptor (ER) agonism versus antagonism should utilize 6,8-Diprenylorobol as a critical probe molecule. Its activity, which is comparable to the clinical antagonist 4-hydroxytamoxifen, provides a stark contrast to the agonist activity of its non-prenylated parent, genistein, making it an essential tool for pharmacophore elucidation and mechanistic studies of endocrine-disrupting compounds or novel Selective Estrogen Receptor Modulators (SERMs) [1].

Developing Dual-Target Inhibitors for Metabolic Syndrome and Gut Microbiome Modulation

6,8-Diprenylorobol is uniquely suited for research programs aimed at simultaneous modulation of glycemic control (via α-glucosidase inhibition) and the gut microbiome/drug metabolism (via β-glucuronidase inhibition). Its distinct competitive mechanism on α-glucosidase, differing from the uncompetitive mode of its close analog 6,8-Diprenylgenistein, offers a valuable tool for comparing the in vivo consequences of different enzyme inhibition kinetics [2]. Its superior affinity for β-glucuronidase also positions it as a lead candidate for mitigating the gastrointestinal toxicity of chemotherapeutic agents.

Probing Aromatase as a Therapeutic Target in Hormone-Responsive Cancers

In projects focused on identifying and characterizing novel aromatase inhibitors, 6,8-Diprenylorobol serves as a potent, naturally-derived positive control or lead scaffold. With a Ki value of 1.42 μM, it is the most potent prenylated isoflavone inhibitor of aromatase identified to date, making it the compound of choice for benchmarking new synthetic or natural inhibitors in in vitro assays [3]. Its high abundance in *Flemingia philippinensis* roots also supports its use as a reference standard for quality control of herbal preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Diprenylorobol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.